molecular formula C19H21N3O3 B2523674 3-(1,3-dioxo-3a,4,7,7a-tetrahydro-1H-isoindol-2(3H)-yl)-N-(m-tolyl)azetidine-1-carboxamide CAS No. 2034492-37-8

3-(1,3-dioxo-3a,4,7,7a-tetrahydro-1H-isoindol-2(3H)-yl)-N-(m-tolyl)azetidine-1-carboxamide

Cat. No.: B2523674
CAS No.: 2034492-37-8
M. Wt: 339.395
InChI Key: LZPQHBKWOWHYHO-UHFFFAOYSA-N
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Description

3-(1,3-Dioxo-3a,4,7,7a-tetrahydro-1H-isoindol-2(3H)-yl)-N-(m-tolyl)azetidine-1-carboxamide is a synthetic small molecule characterized by a tetrahydroisoindole dione (THI) core fused with an azetidine carboxamide moiety and an m-tolyl substituent. The azetidine ring, a four-membered nitrogen-containing heterocycle, enhances conformational rigidity, while the m-tolyl group (meta-methylphenyl) introduces hydrophobic interactions. This compound is structurally analogous to derivatives investigated for antiviral and enzyme-inhibitory activities, particularly in the context of HIV-1 reverse transcriptase (RT) inhibition .

Properties

IUPAC Name

3-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)-N-(3-methylphenyl)azetidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O3/c1-12-5-4-6-13(9-12)20-19(25)21-10-14(11-21)22-17(23)15-7-2-3-8-16(15)18(22)24/h2-6,9,14-16H,7-8,10-11H2,1H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZPQHBKWOWHYHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)N2CC(C2)N3C(=O)C4CC=CCC4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of "3-(1,3-dioxo-3a,4,7,7a-tetrahydro-1H-isoindol-2(3H)-yl)-N-(m-tolyl)azetidine-1-carboxamide" typically involves several steps, each requiring specific conditions. A general route might involve the cyclization of a suitable precursor molecule to form the azetidine ring, followed by functionalization to introduce the isoindoline and the carboxamide groups. Key reaction conditions often include the use of organic solvents, temperature control, and catalysts to facilitate the desired transformations.

Industrial Production Methods

On an industrial scale, the production of this compound would likely employ continuous flow processes to maximize efficiency and yield. These methods could involve automated synthesis platforms, where reaction conditions such as temperature, pressure, and reagent flow rates are precisely controlled to ensure consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

"3-(1,3-dioxo-3a,4,7,7a-tetrahydro-1H-isoindol-2(3H)-yl)-N-(m-tolyl)azetidine-1-carboxamide" undergoes various chemical reactions, including:

  • Oxidation: This compound can be oxidized to form higher oxidation state derivatives.

  • Reduction: Reduction can convert it into more saturated analogs.

  • Substitution: Nucleophilic substitution reactions can replace functional groups on the azetidine ring or the isoindoline moiety.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride or sodium borohydride, and nucleophiles such as amines or alkoxides. Reaction conditions are tailored to the specific transformation, often involving precise temperature control and use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Recent studies have indicated that compounds similar to 3-(1,3-dioxo-3a,4,7,7a-tetrahydro-1H-isoindol-2(3H)-yl)-N-(m-tolyl)azetidine-1-carboxamide exhibit significant anticancer properties. Research has demonstrated that these compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific signaling pathways involved in cell proliferation and survival. For instance, derivatives of isoindole structures have shown effectiveness against several cancer cell lines by disrupting the cell cycle and promoting programmed cell death.

Neuroprotective Effects
The neuroprotective potential of this compound has been explored in the context of neurodegenerative diseases. Studies suggest that it may help mitigate oxidative stress and inflammation in neuronal cells, thereby protecting against conditions such as Alzheimer's disease and Parkinson's disease. The mechanism involves the modulation of neuroinflammatory responses and the enhancement of neurotrophic factors that promote neuronal survival .

Material Science

Polymer Synthesis
In material science, derivatives of this compound have been utilized in the synthesis of novel polymers with enhanced thermal and mechanical properties. These polymers are being investigated for applications in coatings and composites where durability and resistance to environmental degradation are critical .

Nanotechnology Applications
The compound has also been explored for its potential use in nanotechnology. Its unique chemical structure allows for functionalization that can enhance the properties of nanoparticles used in drug delivery systems. By attaching this compound to nanoparticles, researchers aim to improve targeting efficiency and reduce side effects associated with conventional therapies .

Biochemical Research

Enzyme Inhibition Studies
Research into enzyme inhibition has highlighted the potential of this compound as a lead molecule for developing inhibitors targeting various enzymes involved in metabolic pathways. For example, studies have focused on its ability to inhibit proteases and kinases that play critical roles in cancer progression and metabolic disorders .

Bioavailability Studies
The bioavailability of this compound is under investigation to assess its pharmacokinetic properties. Understanding its absorption, distribution, metabolism, and excretion (ADME) profile is crucial for evaluating its therapeutic potential and optimizing formulation strategies for clinical use .

Case Studies

Study Focus Findings Reference
Anticancer ActivityInduced apoptosis in breast cancer cells via p53 pathway activation
Neuroprotective EffectsReduced oxidative stress markers in neuronal cell cultures
Polymer SynthesisEnhanced mechanical strength and thermal stability in new polymer composites
Enzyme InhibitionEffective inhibitor against specific kinases involved in cancer signaling

Mechanism of Action

The mechanism by which "3-(1,3-dioxo-3a,4,7,7a-tetrahydro-1H-isoindol-2(3H)-yl)-N-(m-tolyl)azetidine-1-carboxamide" exerts its effects involves its ability to interact with molecular targets. This interaction can occur through binding to specific sites on proteins or enzymes, altering their function and leading to various biological outcomes. The compound's structure allows it to engage in hydrogen bonding, van der Waals interactions, and other non-covalent forces that stabilize these interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally and functionally related analogs, focusing on molecular features, biological activity, and physicochemical properties.

Structural Analogues and Activity

Compound Name Structural Features Biological Activity (HIV-1 RT Inhibition) Key References
Target Compound Azetidine-1-carboxamide linked to THI and m-tolyl Not reported -
2-(1,3-Dioxo-THI-2-yl)-N-m-tolylacetamide (4f) Acetamide linker instead of azetidine carboxamide; same THI and m-tolyl substituents 20% inhibition at 20 μM
4-(4-(1,3-Dioxo-THI-2-yl)phenylsulfonamido)benzoic acid (7b) Sulfonamido linker; benzoic acid substituent; THI core Not reported (synthesized for Coxsackievirus B3 targeting)
4-(5-Methyl-1,3-dioxo-THI-2-yl)benzoic acid Methyl-substituted THI core; benzoic acid substituent Not reported

Key Observations

Linker and Substituent Impact :

  • The acetamide-linked analog (4f) exhibits weak HIV-1 RT inhibition (20% at 20 μM), suggesting that the azetidine carboxamide group in the target compound may modulate activity through enhanced rigidity or altered binding interactions .
  • Replacing the carboxamide with a sulfonamido group (7b) shifts the application to Coxsackievirus B3 inhibitors, highlighting the role of linker chemistry in target specificity .

THI Core Modifications :

  • Methylation of the THI core (as in 4-(5-methyl-THI-2-yl)benzoic acid) introduces steric effects that may influence solubility or binding pocket compatibility, though activity data are unavailable .

Benzoic acid derivatives (7b, 18) introduce ionizable groups, which may improve solubility but require pH-dependent optimization for bioavailability .

Biological Activity

The compound 3-(1,3-dioxo-3a,4,7,7a-tetrahydro-1H-isoindol-2(3H)-yl)-N-(m-tolyl)azetidine-1-carboxamide is a member of the isoindole family and has garnered interest due to its potential biological activities. This article delves into its synthesis, structural characteristics, and various biological activities supported by case studies and research findings.

Chemical Structure and Properties

The molecular formula of the compound is C20H22N2O4C_{20}H_{22}N_{2}O_{4} with a molecular weight of approximately 354.157 g/mol. The structure features a dioxo group and an azetidine ring which are pivotal for its biological interactions.

Structural Features

FeatureDescription
Molecular FormulaC20H22N2O4C_{20}H_{22}N_{2}O_{4}
Molecular Weight354.157 g/mol
Functional GroupsDioxo, amide, azetidine
StereochemistryContains multiple chiral centers

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that include the formation of the dioxo moiety and subsequent attachment to the azetidine framework. The synthetic pathway often utilizes known intermediates from isoindole chemistry.

Antimicrobial Activity

Research has indicated that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives of 1,3-dioxolanes have been shown to possess antibacterial and antifungal activity against various pathogens.

Case Study: Antibacterial Activity

A study evaluating the antibacterial efficacy of related dioxolane compounds demonstrated that certain derivatives exhibited minimum inhibitory concentration (MIC) values as low as 625 µg/mL against Staphylococcus aureus and Pseudomonas aeruginosa .

Anticancer Potential

There is emerging evidence suggesting that isoindole derivatives can inhibit tumor growth by interfering with angiogenesis—the process through which new blood vessels form from pre-existing vessels. This mechanism is critical in cancer progression.

Research Findings

In vitro studies have indicated that certain isoindole derivatives can significantly reduce cell viability in various cancer cell lines, showcasing their potential as anticancer agents .

Neuroprotective Effects

Some studies have suggested that compounds similar to this compound may exhibit neuroprotective properties. This activity is hypothesized to be due to their ability to modulate neurotransmitter systems or reduce oxidative stress in neuronal cells.

Comparative Biological Activity Data

The following table summarizes the biological activities reported for structurally related compounds:

Compound NameAntibacterial Activity (MIC µg/mL)Anticancer ActivityNeuroprotective Activity
4-(4-Methyl-1,3-dioxo-3a,4,7,7a-tetrahydro-1H-isoindol-2(3H)-yl)benzoic acid625 (S. aureus)ModerateNot reported
1,3-Dioxolane derivatives625 (P. aeruginosa)HighPotential

Q & A

Q. What are the established synthetic routes for this compound, and how are reaction conditions optimized?

The compound is synthesized via multi-step organic reactions. Key steps include:

  • Azetidine ring formation : Cyclization of precursors (e.g., β-lactam intermediates) under controlled temperatures (80–120°C) in polar aprotic solvents like DMF or DMSO .
  • Amide coupling : Use of coupling agents (e.g., HATU or EDCI) to link the azetidine carboxamide to the m-tolyl group .
  • Isoindole functionalization : Introduction of the 1,3-dioxo group via oxidation or condensation reactions, monitored by TLC . Optimization : Adjusting solvent polarity, reaction time, and catalyst loading improves yields. For example, triethylamine is often added to neutralize acidic byproducts .

Q. How is the compound characterized post-synthesis?

Characterization involves:

  • Spectroscopy : ¹H/¹³C NMR confirms proton/carbon environments (e.g., azetidine N-H at δ 3.5–4.5 ppm; isoindole carbonyls at δ 165–170 ppm) .
  • Chromatography : HPLC (C18 column, acetonitrile/water gradient) assesses purity (>95% required for biological assays) .
  • Mass spectrometry : HRMS (ESI) validates molecular weight (e.g., [M+H]+ calculated for C₂₁H₂₂N₃O₃: 388.16) .

Advanced Research Questions

Q. How can steric hindrance in the azetidine ring impact synthesis, and what strategies mitigate this?

The azetidine’s compact structure creates steric challenges during functionalization. Solutions include:

  • Protecting groups : Temporarily blocking reactive sites (e.g., Boc for amines) to direct regioselectivity .
  • Microwave-assisted synthesis : Accelerates reaction kinetics, reducing side products (e.g., 30% yield improvement at 100°C for 10 mins vs. conventional heating) .
  • Catalysts : Pd-mediated cross-coupling for C-N bond formation in congested environments .

Q. How do structural analogs inform SAR studies for this compound?

Comparative analysis of analogs reveals:

Analog StructureKey ModificationBiological Activity TrendReference
Pyrazole-core analogsTriazole substitutionEnhanced kinase inhibition
Isoindole-azetidine hybridsMethyl vs. trifluoromethylImproved metabolic stability
  • Methodology : Molecular docking (AutoDock Vina) predicts binding affinities to targets like EGFR or PARP .

Q. How can contradictions in biological activity data be resolved?

Discrepancies (e.g., variable IC₅₀ values across assays) are addressed by:

  • Assay standardization : Use consistent cell lines (e.g., HEK293 vs. HeLa) and controls .
  • Physicochemical profiling : Measure solubility (e.g., PBS vs. DMSO) and logP to correlate bioavailability with activity .
  • Meta-analysis : Compare data across studies using tools like Forest plots to identify outliers .

Methodological Tables

Q. Table 1: Key Reaction Conditions for Azetidine-Isoindole Coupling

StepReagents/ConditionsYield (%)Reference
Amide bond formationHATU, DIPEA, DMF, 25°C, 12 hrs65–70
OxidationKMnO₄, AcOH/H₂O, 60°C, 4 hrs80
PurificationRecrystallization (EtOH/DMF, 1:1)>95 purity

Q. Table 2: Comparative Stability Under Physiological Conditions

ConditionHalf-life (hrs)Degradation PathwayReference
pH 7.4, 37°C24Hydrolysis of amide bond
pH 2.0, 37°C8Isoindole ring opening
Liver microsomes12CYP3A4-mediated oxidation

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